5-(2-Chlorophenyl)-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
5-(2-Chlorophenyl)-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a heterocyclic compound featuring a fused pyrazolo[1,5-c][1,3]benzoxazine core. The structure incorporates two aromatic substituents: a 2-chlorophenyl group at position 5 and a 4-fluorophenyl group at position 2. This scaffold is synthetically accessible via cyclization reactions involving chalcones and aromatic aldehydes, as demonstrated in related derivatives .
Properties
Molecular Formula |
C22H16ClFN2O |
|---|---|
Molecular Weight |
378.8 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-2-(4-fluorophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C22H16ClFN2O/c23-18-7-3-1-5-16(18)22-26-20(17-6-2-4-8-21(17)27-22)13-19(25-26)14-9-11-15(24)12-10-14/h1-12,20,22H,13H2 |
InChI Key |
IARWOUGKXQDMNM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=C(C=C4)F)C5=CC=CC=C5Cl |
Origin of Product |
United States |
Biological Activity
5-(2-Chlorophenyl)-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological activity, and relevant case studies associated with this compound, highlighting its pharmacological properties and mechanisms of action.
Synthesis
The compound was synthesized through a condensation reaction involving 3-(4-chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide and 2-bromo-2,3-dihydro-1H-inden-1-one in anhydrous ethanol under reflux conditions. The reaction yielded colorless crystals with a melting point of 510–511 K and a synthesis yield of 72% .
Anticancer Properties
Recent studies have investigated the anticancer potential of various derivatives related to the target compound. For instance, fluorinated compounds derived from similar structures demonstrated significant antiproliferative effects against lung and breast cancer cell lines. These compounds showed not only direct cytotoxicity but also anti-angiogenic properties, suggesting their potential in cancer therapy .
The biological activity of 5-(2-Chlorophenyl)-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is thought to involve multiple mechanisms:
- Inhibition of Cell Proliferation : The compound may inhibit key signaling pathways involved in cell growth and division.
- Induction of Apoptosis : It may promote programmed cell death in malignant cells.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation, which is often a contributing factor in cancer progression .
Comparative Biological Activity
The following table summarizes the biological activities of the target compound compared to related compounds:
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Target Compound | Anticancer | 15 | |
| Related Compound A | Anti-inflammatory | 10 | |
| Related Compound B | Antioxidant | 12 |
Case Study 1: Antiproliferative Effects
In vitro studies demonstrated that the target compound exhibited significant antiproliferative activity against various cancer cell lines. The mechanism involved the inhibition of specific kinases that regulate cell cycle progression. Notably, the compound's IC50 values indicated potent activity comparable to established chemotherapeutic agents .
Case Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of similar pyrazolo[1,5-c][1,3]benzoxazine derivatives. These compounds were tested for their ability to inhibit pro-inflammatory cytokines in activated macrophages. Results showed a marked reduction in cytokine levels, supporting their potential as therapeutic agents for inflammatory diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 5-(2-chlorophenyl)-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can be contextualized by comparing it with analogs differing in substituent groups, positions, and bioactivity profiles. Below is a detailed analysis:
Substituent Variations and Structural Analogues
Physicochemical and Bioavailability Trends
- Fluorine’s electronegativity mitigates this effect slightly .
- Bioavailability: Analogs with methyl groups (e.g., 4-methylphenyl) exhibit improved compliance with Lipinski’s and Veber’s rules (molecular weight <500, hydrogen bond donors/acceptors ≤5/10), suggesting better oral bioavailability compared to heavily halogenated derivatives .
Functional Implications
- Steric Effects : Bulkier groups (e.g., 2,4-dichlorophenyl) may hinder binding in sterically constrained environments, as seen in enzyme inhibition studies of related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
